molecular formula C18H22N6O2 B2589483 N-(Pyridin-4-ylmethyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamid CAS No. 953149-60-5

N-(Pyridin-4-ylmethyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamid

Katalognummer: B2589483
CAS-Nummer: 953149-60-5
Molekulargewicht: 354.414
InChI-Schlüssel: SVXMMGHJEUEBJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anticancer Activity
    • Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit various cancer cell lines. Research indicates that compounds within this class can target specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .
  • Anti-inflammatory Properties
    • Some studies suggest that pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This makes them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Neurological Applications
    • There is emerging evidence that pyrazolo[3,4-d]pyrimidines may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. These compounds can modulate neurotransmitter systems and may protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values below 10 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, a derivative of pyrazolo[3,4-d]pyrimidine was shown to reduce neuronal cell death by 40%. The mechanism was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways mediated by reactive oxygen species (ROS) .

Data Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin)Anticancer<10
Pyrazolo derivative AAnti-inflammatory15
Pyrazolo derivative BNeuroprotective20

Biologische Aktivität

The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide represents a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3C_{18}H_{21}N_{5}O_{3} with a molecular weight of approximately 355.398 g/mol. The presence of a tert-butyl group and a pyridinylmethyl moiety suggests potential for significant biological interactions.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as selective inhibitors of CDKs. CDKs are crucial for cell cycle regulation, and their dysregulation is associated with various cancers. The specific mechanism involves the binding to the ATP-binding site of CDKs, thereby inhibiting their activity and preventing cell proliferation.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, highlighting its potential in treating cancer and other proliferative diseases.

Table 1: Summary of Biological Activities

Activity Efficacy Reference
CDK InhibitionPotent
Anticancer ActivityEffective against multiple myeloma
Anti-inflammatory EffectsModerate
Neuroprotective PotentialUnder investigation

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines, particularly those associated with multiple myeloma. The mechanism was linked to its ability to inhibit CDK activity, leading to cell cycle arrest at the G1/S checkpoint.
  • Anti-inflammatory Effects :
    Another investigation explored the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Studies :
    Preliminary studies indicated that this compound might offer neuroprotective benefits, potentially relevant for neurodegenerative diseases. However, more extensive research is needed to substantiate these findings.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrazolo ring significantly impact biological activity. For example, substituents at positions R1 and R2 have been shown to enhance potency against specific targets like T.b. brucei, with varying degrees of success depending on the size and nature of these substituents .

Table 2: Structure-Activity Relationship Findings

Substituent Position Effect on Activity
MethylR1Decreased activity
EthylR1Similar activity
PropylR1Improved activity
tert-butylR1Not tolerated

Eigenschaften

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-18(2,3)24-16-14(11-22-24)17(26)23(12-21-16)9-6-15(25)20-10-13-4-7-19-8-5-13/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMMGHJEUEBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.